![molecular formula C14H13NO4S B2509898 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid CAS No. 138964-56-4](/img/structure/B2509898.png)

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid is a small molecule that belongs to the class of organic compounds known as sulfanilides . These are organic aromatic compounds containing a sulfanilide moiety, with the general structure RS(=O)(=O)NC1=CC=CC=C1 . The chemical formula of this compound is C14H13NO4S .

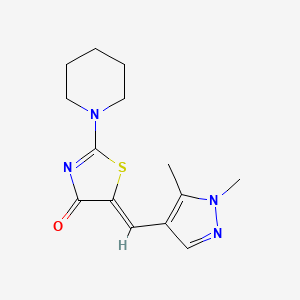

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid consists of a benzene ring substituted with a methyl group, an amino group bonded to a phenylsulfonyl group, and a carboxylic acid group . The average molecular weight is 291.322 .Aplicaciones Científicas De Investigación

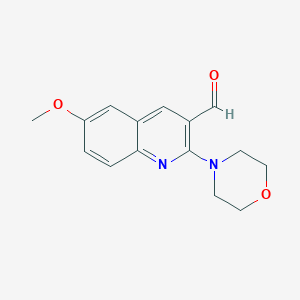

Discovery and Optimization in EP1 Receptor Antagonists

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid derivatives have been instrumental in the discovery of new EP1 receptor selective antagonists. Research has shown that modifying the phenyl-sulfonyl moiety to heteroarylsulfonyl moieties results in compounds with optimized antagonist activity. These compounds have demonstrated potential in vivo antagonist activity, contributing significantly to the development of selective drugs for EP1 receptor-related therapies (Naganawa et al., 2006).

Electrochemical Behavior and Kinetics

The electrochemical reduction of compounds similar to 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid has been studied, revealing insights into the electrochemical behavior of these compounds. The research highlights the influence of sulfo substituents relative to azo bridges and the pH of the solution on the electrochemical properties. This knowledge is critical in understanding the reduction processes and potential applications in electrochemical sensors or devices (Mandić et al., 2004).

Molecular-Electronic Structure and Kinetic Investigation

The synthesis and characterization of structural isomers of 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid and their derivatives provide insights into their molecular-electronic structures. These sterically hindered molecules have been structurally characterized, and their electronic structures have been calculated. This information is vital for understanding the reactivity and potential applications of these molecules in various chemical processes (Rublova et al., 2017).

Plant Stress Tolerance Induction

Research into benzoic acid derivatives, including 5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid, has shown their role in inducing multiple stress tolerances in plants. These molecules are effective in inducing tolerance to heat, drought, and chilling stress, similar to salicylic and acetylsalicylic acids. Such findings are significant for developing agricultural strategies to enhance plant resilience against environmental stresses (Senaratna et al., 2004).

Exploration in Chemical Synthesis

The compound has also been explored in the context of chemical synthesis. For instance, its involvement in the synthesis of complex molecules such as sulfonamide derivatives, showcasing its utility in developing compounds with potential therapeutic applications (Naganawa et al., 2006).

Propiedades

IUPAC Name |

2-(benzenesulfonamido)-5-methylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-10-7-8-13(12(9-10)14(16)17)15-20(18,19)11-5-3-2-4-6-11/h2-9,15H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQLTRSIZRSFTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-[(phenylsulfonyl)amino]benzoic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-4-carboxamide](/img/structure/B2509816.png)

![N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2509820.png)

![(E)-4-(Dimethylamino)-N-[[4-(1-methylpiperidin-4-yl)oxyphenyl]methyl]but-2-enamide](/img/structure/B2509833.png)

![2-[[5-Butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2509835.png)

![(4-(4-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2509837.png)